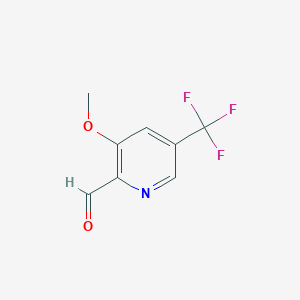
6-Bromo-1H-indole-4-carboxylic acid methylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1H-indole-4-carboxylic acid methylamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position and a carboxylic acid methylamide group at the 4th position of the indole ring. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indole-4-carboxylic acid methylamide typically involves the bromination of an indole precursor followed by the introduction of the carboxylic acid methylamide group. One common synthetic route is as follows:
Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature.
Carboxylation: The brominated indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Amidation: The carboxylic acid derivative is converted to the methylamide by reacting with methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-Bromo-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amino group, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Bromo-1H-indole-4-carboxylic acid methylamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid methylamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the methylamide group but shares the bromine substitution.
1H-indole-4-carboxylic acid methylamide: Lacks the bromine substitution but has the carboxylic acid methylamide group.
6-Bromo-1H-indole: Lacks the carboxylic acid methylamide group but has the bromine substitution.
Uniqueness
6-Bromo-1H-indole-4-carboxylic acid methylamide is unique due to the presence of both the bromine atom and the carboxylic acid methylamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
6-bromo-N-methyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H9BrN2O/c1-12-10(14)8-4-6(11)5-9-7(8)2-3-13-9/h2-5,13H,1H3,(H,12,14) |
InChI 键 |
NJRRGCMGWDJBIN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C2C=CNC2=CC(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)
